Molybdenum(4+) tetrachloride Molybdenum(4+) tetrachloride Molybdenum tetrachloride is a molybdenum halide.
Brand Name: Vulcanchem
CAS No.: 13320-71-3
VCID: VC0535984
InChI: InChI=1S/4ClH.Mo/h4*1H;/q;;;;+4/p-4
SMILES: [Cl-].[Cl-].[Cl-].[Cl-].[Mo+4]
Molecular Formula: Cl4Mo
Molecular Weight: 237.8 g/mol

Molybdenum(4+) tetrachloride

CAS No.: 13320-71-3

Cat. No.: VC0535984

Molecular Formula: Cl4Mo

Molecular Weight: 237.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Molybdenum(4+) tetrachloride - 13320-71-3

Specification

CAS No. 13320-71-3
Molecular Formula Cl4Mo
Molecular Weight 237.8 g/mol
IUPAC Name tetrachloromolybdenum
Standard InChI InChI=1S/4ClH.Mo/h4*1H;/q;;;;+4/p-4
Standard InChI Key OYMJNIHGVDEDFX-UHFFFAOYSA-J
SMILES [Cl-].[Cl-].[Cl-].[Cl-].[Mo+4]
Canonical SMILES Cl[Mo](Cl)(Cl)Cl
Appearance Solid powder

Introduction

Fundamental Characteristics and Classification

Molybdenum(4+) tetrachloride represents molybdenum in its +4 oxidation state, coordinated by four chloride ligands. With a molecular weight of 237.75 g/mol , it contains 40.35% molybdenum and 59.65% chlorine by mass . The compound typically appears as black crystalline solids, though color variations occur in adducts with Lewis bases like acetonitrile or tetrahydrofuran .

Historical Context and Nomenclature

First characterized in the mid-20th century, MoCl4\text{MoCl}_4 initially posed synthesis challenges due to its tendency to disproportionate into MoCl3\text{MoCl}_3 and MoCl5\text{MoCl}_5 above 250°C . The development of sealed-tube techniques enabled reliable production, revealing its dual polymorphic forms . Systematic naming follows IUPAC guidelines:

  • IUPAC Name: Molybdenum tetrachloride

  • Alternative Designation: Molybdenum(IV) chloride

Synthetic Methodologies

Redox-Based Synthesis

The primary route involves controlled reduction of MoCl5\text{MoCl}_5:

2 MoCl5+C2Cl42 MoCl4+C2Cl6(α-polymorph)[1]2\ \text{MoCl}_5 + \text{C}_2\text{Cl}_4 \rightarrow 2\ \text{MoCl}_4 + \text{C}_2\text{Cl}_6 \quad \text{(α-polymorph)}[1]

High-pressure hydrogenation (100 psi H₂ at 125°C) provides an alternative pathway :

\text{MoCl}_5 + 0.5\ \text{H}_2 \rightarrow \text{MoCl}_4 + \text{HCl} \quad \text{(yield >90%)}[2]

Polymorph Interconversion

Heating α-MoCl4\text{MoCl}_4 with excess MoCl5\text{MoCl}_5 at 250°C induces conversion to the β-form through solid-state reorganization :

α-MoCl4+MoCl5Δβ-MoCl4+Cl2(sealed tube)[1][2]\alpha\text{-MoCl}_4 + \text{MoCl}_5 \xrightarrow{\Delta} \beta\text{-MoCl}_4 + \text{Cl}_2 \quad \text{(sealed tube)}[1][2]

Structural Elucidation

α-Polymorph Architecture

The α-form adopts a polymeric structure with edge-sharing MoCl6\text{MoCl}_6 octahedra (Figure 1A). Key features include:

  • Mo–Cl Terminal Bonds: 2.28–2.32 Å

  • Bridging Cl–Mo Interactions: 2.45–2.51 Å

  • Mo–Mo Distance: 3.89 Å (non-bonding)

β-Polymorph Configuration

β-MoCl4\text{MoCl}_4 forms hexameric [Mo6Cl24][\text{Mo}_6\text{Cl}_{24}] clusters (Figure 1B) featuring:

  • Central Mo₆ Octahedron: Mo–Mo = 4.12 Å

  • Terminal vs Bridging Cl: 2.30 vs 2.52 Å

  • Vacancy Ordering: 50% Mo site occupancy in CdCl₂-type layers

Table 1: Comparative Structural Parameters

Parameterα-MoCl₄ β-MoCl₄
Mo–Cl (terminal)2.30 Å2.28 Å
Mo–Cl (bridge)2.49 Å2.53 Å
Mo···Mo3.89 Å4.12 Å
Space GroupP1̄P3̄m1

Physicochemical Properties

Thermal Behavior

  • Melting Point: 170°C (decomposition initiates)

  • Decomposition Pathway:

2 MoCl4>200C2 MoCl3+Cl2(ΔH = +58 kJ/mol)[1][4]2\ \text{MoCl}_4 \xrightarrow{>200^\circ \text{C}} 2\ \text{MoCl}_3 + \text{Cl}_2 \quad \text{(ΔH = +58 kJ/mol)}[1][4]

Magnetic Characteristics

β-MoCl4\text{MoCl}_4 exhibits complex magnetism due to:

  • Geometric Frustration: Triangular Mo lattice with antiferromagnetic coupling (J ≈ -4.2 meV)

  • Spin-Glass Transition: T_f ≈ 4.2 K (frequency-dependent AC susceptibility)

  • Effective Magnetic Moment: μ_eff = 2.1 μ_B (vs 2.83 μ_B spin-only value)

Thermodynamic Profile

Table 2: Gas-Phase Thermodynamic Parameters

PropertyValue (298 K)
Heat Capacity (C_p°)25.78 cal/mol·K
Standard Enthalpy (H°)-92.00 kcal/mol
Entropy (S°)118.97 cal/mol·K

The Shomate equation accurately models heat capacity (1500–6000 K):

Cp=25.7840.154851T+0.150336T20.016349T30.207094T2C_p = 25.784 - 0.154851T + 0.150336T^2 - 0.016349T^3 - \frac{0.207094}{T^2}

Reactivity and Coordination Chemistry

Lewis Acid Behavior

MoCl4\text{MoCl}_4 readily forms adducts with donor solvents:

MoCl4+2 CH3CNMoCl4(CH3CN)2(kinetically labile)[1]\text{MoCl}_4 + 2\ \text{CH}_3\text{CN} \rightarrow \text{MoCl}_4(\text{CH}_3\text{CN})_2 \quad \text{(kinetically labile)}[1]

Ligand Exchange Reactions

THF displaces acetonitrile in solution-phase reactions:

MoCl4(CH3CN)2+2 THFMoCl4(THF)2+2 CH3CN[1]\text{MoCl}_4(\text{CH}_3\text{CN})_2 + 2\ \text{THF} \rightarrow \text{MoCl}_4(\text{THF})_2 + 2\ \text{CH}_3\text{CN}[1]

Emerging Applications

Precursor for Thin-Film Deposition

Plasma-enhanced CVD using MoCl4\text{MoCl}_4 enables growth of:

  • Molybdenum disulfide (MoS2\text{MoS}_2)

  • Molybdenum nitride (MoNx\text{MoN}_x)

Catalytic Systems

Supported MoCl4\text{MoCl}_4 catalysts show promise in:

  • Olefin metathesis

  • Hydrodesulfurization (HDS) processes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator